Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside involves multiple steps, including protection and deprotection strategies, glycosylation reactions, and selective functional group transformations. A pivotal step is the deacetalation of its 4,6-O-benzylidene derivative, followed by methylation, selective benzoylation, and p-toluenesulfonylation to give various intermediates. Further chemical manipulations yield the desired glycoside products, demonstrating the synthetic versatility and complexity of carbohydrate chemistry (Matta, Vig, & Abbas, 1984).
Scientific Research Applications
1. Use in Synthesizing Bacterial Peptidoglycan Derivatives Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been utilized in the synthesis of bacterial peptidoglycan derivatives. A notable example is the synthesis of 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose and 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanyl-D-isoglutamine)-D-glucopyranose. These compounds have shown varying degrees of adjuvant activity, with the latter being adjuvant active (Merser, Sinaỹ, & Adam, 1975).
2. Methodologies for Synthesizing Derivatives Research has been conducted to develop convenient methods for synthesizing benzyl 2-acetamido-2-deoxy-alpha-D-gulopyranoside, a derivative of benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. These methods offer straightforward routes to N-acetyl-D-gulosamine derivatives, which are significant in biochemical studies (Parquet & Sinaÿ, 1971).
3. Role in Synthesizing Glycosides and Disaccharides Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been a key component in the synthesis of various glycosides and disaccharides. For example, its use in the synthesis of the H-Blood Group Specific Trisaccharide demonstrates its significance in producing complex biochemical structures (Rana, Vig, & Matta, 1982).
4. Applications in Preparing Blood Group Antigens This compound has been instrumental in the chemical synthesis of the human blood-group P1-antigenic determinant, showcasing its role in immunological research and potential therapeutic applications (Amvam Zollo, Jacquinet, & Sinaÿ, 1983).
5. Synthesis of Complex Carbohydrate Structures Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is used in synthesizing complex carbohydrate structures like 2-acetamido-2-deoxy-4-O-β-d-galactopyranosyl-3-O-methyl-d-glucopyranose (N-acetyl-3-O-methyllactosamine) and its benzyl α-glycoside. These syntheses contribute to the understanding and manipulation of carbohydrate-based biological processes (Matta, Vig, & Abbas, 1984).
6. Studying Enzymatic Hydrolysis Research involving benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been conducted to understand enzymatic hydrolysis processes. Studies on its hydrolysis by egg-white lysozyme provide insights into enzyme-substrate interactions (Zehavi & Jeanloz, 1968).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZFDIGKDPQBO-KJWHEZOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236521 | |
Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
13343-67-4 | |
Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13343-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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